molecular formula C12H21ClN2O2 B7987352 N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide

N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7987352
M. Wt: 260.76 g/mol
InChI Key: NHKJRCSGXFVVKK-LLVKDONJSA-N
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Description

N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a chloroacetyl group, and an isopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction using chloroacetyl chloride and a suitable base.

    Attachment of the Isopropylacetamide Moiety: The final step involves the acylation of the piperidine derivative with isopropylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the modulation of biological pathways and exert various effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • N-[®-1-(2-Bromo-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide
  • N-[®-1-(2-Fluoro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide
  • N-[®-1-(2-Methyl-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide

Uniqueness

N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific and industrial applications.

Properties

IUPAC Name

N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O2/c1-9(2)15(10(3)16)11-5-4-6-14(8-11)12(17)7-13/h9,11H,4-8H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKJRCSGXFVVKK-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCCN(C1)C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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